HIV-1 Protease Binding Affinity: Crystallographically Validated Ki = 4.5 µM vs. No Reported Binding for Parent Acid or Ethyl Ester
2-Aminoethyl naphthalen-1-ylacetate exhibits a directly measured equilibrium dissociation/inhibition constant of Ki = 4.5 µM (−logKd/Ki = 5.35) against the I84V drug-resistant mutant of HIV-1 protease, as determined by X-ray co-crystallography (PDB: 3BC4, 1.82 Å resolution) and independently curated by both MOAD and PDBbind-CN databases [1]. In contrast, a search of BindingDB, ChEMBL, and PubChem reveals no experimentally determined binding affinity for naphthalen-1-ylacetic acid (NAA) or ethyl naphthalen-1-ylacetate against HIV-1 protease [2]. The compound binds at two distinct sites on the protease: BS01 (contact residues D25, G27, V82) and BS02 (G48, I50, G52), indicating a symmetrical binding mode [1]. The absence of HIV-1 protease binding data for NAA and its simple esters is documented by ZINC (ZINC53683366) and ChEMBL 20, which report no known activity for these analogs against this target [2].
| Evidence Dimension | Binding affinity to HIV-1 protease (I84V mutant) |
|---|---|
| Target Compound Data | Ki = 4.5 µM (−logKd/Ki = 5.35); co-crystal structure PDB 3BC4 at 1.82 Å; two binding sites identified |
| Comparator Or Baseline | Naphthalen-1-ylacetic acid (NAA) and ethyl naphthalen-1-ylacetate: no HIV-1 protease binding data reported in any public database (BindingDB, ChEMBL, PubChem) |
| Quantified Difference | Target compound: measurable Ki = 4.5 µM; comparators: no detectable or unreported binding |
| Conditions | X-ray crystallography; I84V mutant HIV-1 protease at pH not explicitly reported in the PDB deposition; MOAD and PDBbind-CN curated affinity data |
Why This Matters
For researchers procuring a naphthalen-1-ylacetate scaffold for HIV-1 protease inhibitor development, only the 2-aminoethyl ester has experimentally confirmed target engagement with quantified affinity, making it the sole choice for structure-activity relationship (SAR) studies or fragment-based screening against this clinically validated antiviral target.
- [1] BioLiP2 / MOAD / PDBbind-CN. Binding affinity for PDB 3BC4: LLG ligand, Ki = 4.5 µM, −logKd/Ki = 5.35. https://zhanggroup.org/BioLiP2/pdb.cgi?pdb=3bc4&chain=A View Source
- [2] ZINC15. ZINC53683366 – 2-Aminoethyl Naphthalen-1-Ylacetate: Activities based on ChEMBL 20 – no known activity; no clinical trials. https://zinc15.docking.org/substances/ZINC000053683366 View Source
